N-[(4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methyl]-N-methylamine
Overview
Description
N-[(4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methyl]-N-methylamine is a chemical compound with potential applications in various scientific fields. This compound features a benzoxazine ring system, which is known for its stability and reactivity, making it a valuable target for research and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-ethyl-3,4-dihydro-2H-1,4-benzoxazine and methylamine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation. Common solvents include dichloromethane or tetrahydrofuran (THF). The reaction temperature is maintained at room temperature or slightly elevated temperatures (e.g., 40-60°C).
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where different nucleophiles can replace the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various hydroxylated or carboxylated derivatives.
Reduction Products: Reduced amines or alcohols.
Substitution Products: Alkylated or amino-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and infectious diseases. Industry: The compound is used in the production of polymers and resins due to its reactive benzoxazine ring.
Mechanism of Action
The mechanism by which N-[(4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methyl]-N-methylamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
N-[(3,4-dihydro-2H-1,4-benzoxazin-2-yl)methyl]-N-methylamine: Lacks the ethyl group present in the target compound.
N-[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methyl]-N-methylamine: Contains a methyl group instead of an ethyl group.
N-[(4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methyl]-N-ethylamine: Has an ethyl group on the nitrogen atom instead of a methyl group.
Uniqueness: The presence of the ethyl group on the benzoxazine ring in N-[(4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methyl]-N-methylamine provides unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)-N-methylmethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-14-9-10(8-13-2)15-12-7-5-4-6-11(12)14/h4-7,10,13H,3,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHOYMFCVAJPNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(OC2=CC=CC=C21)CNC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93138-65-9 | |
Record name | [(4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methyl](methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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